
Nectandrin B
Overview
Description
It is known for its various biological activities, including antioxidant, anti-inflammatory, and anti-aging properties . Nectandrin B has gained significant attention in scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nectandrin B can be synthesized through several synthetic routes. One common method involves the use of starting materials such as 2-methoxyphenol and 3,4-dimethyltetrahydrofuran . The reaction conditions typically include the use of catalysts and solvents to facilitate the formation of the lignan structure. The synthesis process may involve multiple steps, including protection and deprotection of functional groups, as well as purification techniques such as chromatography .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Myristica fragrans. The extraction process typically includes solvent extraction, followed by purification steps such as crystallization and chromatography to isolate the pure compound . The industrial production methods aim to achieve high yields and purity of this compound for various applications.
Chemical Reactions Analysis
Types of Reactions: Nectandrin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The reaction conditions may vary depending on the desired product and the specific reaction being carried out. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may be carried out under mild conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound
Scientific Research Applications
Nectandrin B has a wide range of scientific research applications in various fields, including chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is studied for its unique chemical properties and potential as a building block for the synthesis of other bioactive compounds . Researchers investigate its reactivity and explore new synthetic routes to modify its structure and enhance its biological activities.
Biology: In biology, this compound is known for its antioxidant and anti-inflammatory properties . It has been shown to reduce oxidative stress and inflammation in various biological systems, making it a potential therapeutic agent for treating diseases associated with oxidative damage and inflammation .
Medicine: In medicine, this compound has been studied for its potential anti-aging effects . It has been shown to activate AMP-activated protein kinase (AMPK) and reduce cellular senescence in human diploid fibroblasts . These findings suggest that this compound may have applications in promoting healthy aging and preventing age-related diseases .
Industry: In the industry, this compound is used as a natural antioxidant in food and cosmetic products . Its ability to scavenge free radicals and protect against oxidative damage makes it a valuable ingredient in formulations aimed at preserving the quality and stability of products .
Mechanism of Action
Nectandrin B exerts its effects through various molecular targets and pathways . One of the primary mechanisms involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis . Activation of AMPK by this compound leads to the inhibition of oxidative stress and inflammation, as well as the promotion of cellular survival and longevity . Additionally, this compound has been shown to modulate the expression and activity of sirtuins, a family of proteins involved in regulating cellular stress responses and aging .
Comparison with Similar Compounds
Nectandrin B is structurally similar to other lignan compounds, such as Nectandrin A, licarin A, and macelignan . this compound is unique in its ability to activate AMPK and modulate sirtuin activity, which distinguishes it from other lignans . This unique mechanism of action makes this compound a promising candidate for further research and development in various therapeutic applications.
List of Similar Compounds:- Nectandrin A
- Licarin A
- Macelignan
- Myristicin
- Malabaricone B
- Malabaricone C
This compound stands out among these compounds due to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
4-[5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5/c1-11-12(2)20(14-6-8-16(22)18(10-14)24-4)25-19(11)13-5-7-15(21)17(9-13)23-3/h5-12,19-22H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXMKSFJQLFOSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74683-16-2 | |
| Record name | Malabaricano | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034179 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


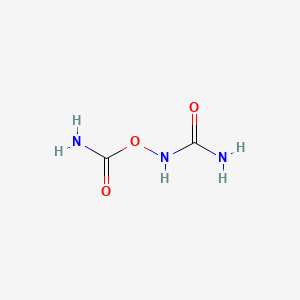

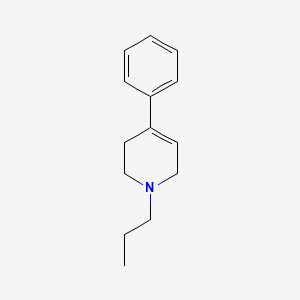
![6-[5-[[2-(4-Morpholinyl)-2-oxoethyl]thio]-1,2-dihydro-1,2,4-triazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1194058.png)
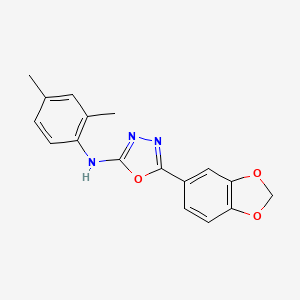
![1-[2-(3,4-Dimethoxyphenyl)-1-oxoethyl]-4-piperidinecarboxylic acid methyl ester](/img/structure/B1194060.png)
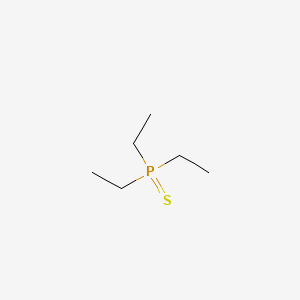

![3-[[2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-1-oxoethyl]amino]-6-methyl-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1194065.png)
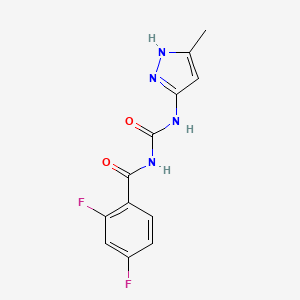
![[2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-(1-pyrrolidinyl)methanone](/img/structure/B1194069.png)
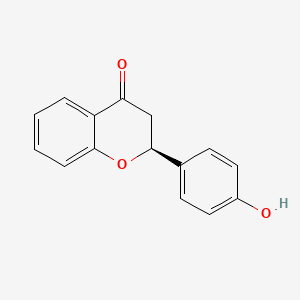
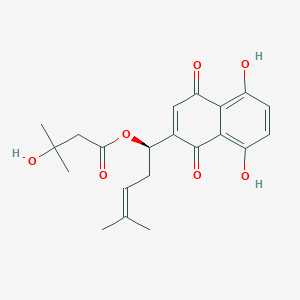
![6-Chloro-3-phenyl[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B1194075.png)
